B220

Übersicht

Beschreibung

B220, auch bekannt als CD45R, ist ein Protein-Tyrosinphosphatase-Rezeptor vom Typ C. Es ist ein Oberflächenmarker, der häufig auf B-Zellen gefunden wird, einer Art von weißen Blutkörperchen, die eine entscheidende Rolle bei der Immunantwort spielen. This compound ist an verschiedenen zellulären Prozessen beteiligt, darunter Zellsignalisierung, Differenzierung und Modulation der Immunantwort .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet typischerweise die Verwendung der rekombinanten DNA-Technologie. Dieser Prozess umfasst das Einfügen des Gens, das für this compound kodiert, in einen Expressionsvektor, der dann in eine Wirtszelle, wie z. B. Escherichia coli oder Säugetierzellen, eingeführt wird. Die Wirtszellen werden unter bestimmten Bedingungen kultiviert, um das this compound-Protein zu exprimieren, das anschließend mit Techniken wie der Affinitätschromatographie gereinigt wird .

Industrielle Produktionsmethoden: In einer industriellen Umgebung umfasst die Produktion von this compound großtechnische Fermentationsprozesse. Die Wirtszellen werden in Bioreaktoren gezüchtet, in denen Bedingungen wie Temperatur, pH-Wert und Nährstoffzufuhr sorgfältig kontrolliert werden, um die Proteinexpression zu optimieren. Nach ausreichender Vermehrung werden die Zellen geerntet, und das this compound-Protein wird mit chromatographischen Systemen im industriellen Maßstab extrahiert und gereinigt .

Wissenschaftliche Forschungsanwendungen

B220 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Zellbiologie. Es wird häufig als Marker verwendet, um B-Zellen in verschiedenen experimentellen Umgebungen zu identifizieren und zu isolieren. Forscher verwenden Antikörper gegen this compound, um die Entwicklung, Differenzierung und Funktion von B-Zellen zu untersuchen .

In der Medizin wird this compound in diagnostischen Assays verwendet, um bestimmte Arten von Leukämie und Lymphom zu identifizieren, da diese Krebsarten oft abnormale B-Zellen beinhalten, die this compound exprimieren. Darüber hinaus wird this compound in der Durchflusszytometrie verwendet, einer Technik, die die Analyse von Zellpopulationen auf der Grundlage ihrer Oberflächenmarker ermöglicht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch seine Rolle als Protein-Tyrosinphosphatase. Es dephosphoryliert spezifische Tyrosinreste auf Zielproteinen, was entweder Signalwege aktivieren oder hemmen kann. Diese Regulation von Signalwegen ist entscheidend für verschiedene zelluläre Prozesse, darunter Zellwachstum, Differenzierung und Immunantworten .

Zu den molekularen Zielmolekülen von this compound gehören verschiedene Signalmoleküle, die an der Immunantwort beteiligt sind, wie z. B. Kinasen und andere Phosphatasen. Durch die Modulation des Phosphorylierungsstatus dieser Zielmoleküle spielt this compound eine Schlüsselrolle bei der Aufrechterhaltung der Immunhomöostase und der Verhinderung von Autoimmunreaktionen .

Wirkmechanismus

Target of Action

B220, also known as CD45R, is a type of protein tyrosine phosphatase (PTP) that is expressed on the surface of all hematopoietic cells except erythrocytes and platelets . It is specifically expressed in hematopoietic cells and has been shown to be an essential regulator of T- and B-cell antigen receptor signaling .

Mode of Action

This compound interacts with its targets, primarily T and B cells, and plays a crucial role in their activation and signaling . It is involved in the regulation of Src-family kinases, which are important for a variety of cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported that this compound, a synthetic benzenesulfonamide compound, could represent a new mitotic inhibitor for the treatment of colorectal cancer . Treatment of cells with this compound caused cells to accumulate in G2/M phase, with a concomitant induction of the mitotic phase markers, MPM2 and cyclin B1 . In addition, this compound inhibits autophagy by blocking conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to LC3-II and inhibiting autophagic flux .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to induce apoptotic cell death via caspase-3 activation and poly (ADP ribose) polymerase (PARP) cleavage . Furthermore, it has been reported that this compound suppresses tumor metastasis in vivo and reduces cancer cell motility in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the IL-6 signaling pathway has been found to play opposing roles in the expansion of this compound− MDSCs and their this compound+ counterparts . This suggests that the action, efficacy, and stability of this compound can be significantly affected by the cellular and molecular environment in which it operates.

Biochemische Analyse

Biochemical Properties

B220 has shown good binding affinity to DNA, as evident from the high thermal stability of the this compound-DNA complex . The thermal stability of this complex depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting processes vital for DNA replication . This disruption is predominantly due to the intercalation of this compound into the DNA helix .

Molecular Mechanism

The mechanism of action of this compound is predominantly through DNA intercalation . This intercalation disrupts vital processes for DNA replication, leading to its pharmacological effects . Despite having poor inhibitory activity on topoisomerase II enzyme, this compound has significant multidrug resistance (MDR) modulating activity .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Highly active this compound derivatives such as NCA0424 and 9-OH-B-220 have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (a derivative of this compound) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Metabolic Pathways

It is known that this compound interacts with DNA, and this interaction is crucial for its pharmacological activities .

Transport and Distribution

It is known that this compound can intercalate into the DNA helix , suggesting that it can be transported to the nucleus of cells.

Subcellular Localization

The subcellular localization of this compound is predominantly in the nucleus due to its ability to intercalate into the DNA helix . This localization is crucial for its pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of B220 typically involves the use of recombinant DNA technology. This process includes the insertion of the gene encoding this compound into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. After sufficient growth, the cells are harvested, and the this compound protein is extracted and purified using industrial-scale chromatography systems .

Analyse Chemischer Reaktionen

Arten von Reaktionen: B220 kann verschiedene chemische Reaktionen eingehen, darunter Phosphorylierung und Dephosphorylierung. Diese Reaktionen sind entscheidend für seine Rolle in der Zellsignalisierung. Die Phosphorylierung beinhaltet das Anfügen einer Phosphatgruppe an das Protein, während die Dephosphorylierung das Entfernen dieser Gruppe beinhaltet .

Häufige Reagenzien und Bedingungen: Die Phosphorylierung von this compound erfordert typischerweise die Anwesenheit von Kinasen, die Enzyme, die Phosphatgruppen von Adenosintriphosphat (ATP) auf das Protein übertragen. Die Dephosphorylierung hingegen erfordert Phosphatasen, die Phosphatgruppen entfernen. Diese Reaktionen finden in der Regel unter physiologischen Bedingungen statt, wie z. B. einem pH-Wert von etwa 7,4 und einer Temperatur von 37 °C .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Phosphorylierung und Dephosphorylierung von this compound entstehen, sind die phosphorylierte bzw. dephosphorylierte Form des Proteins. Diese Modifikationen können die Aktivität des Proteins und seine Wechselwirkungen mit anderen zellulären Komponenten verändern .

Vergleich Mit ähnlichen Verbindungen

B220 ähnelt anderen Protein-Tyrosinphosphatasen, wie z. B. CD45 und CD148. This compound ist einzigartig in seinem Expressionsschema und seinen spezifischen Funktionen in B-Zellen. Während CD45 auf allen hämatopoetischen Zellen exprimiert wird, findet man this compound überwiegend auf B-Zellen, was es zu einem spezifischeren Marker für diese Zellen macht .

Weitere ähnliche Verbindungen sind CD19 und CD20, die ebenfalls Oberflächenmarker auf B-Zellen sind. This compound unterscheidet sich in seiner Rolle als Phosphatase, während CD19 und CD20 an verschiedenen Aspekten der B-Zell-Signalisierung und -Funktion beteiligt sind .

Biologische Aktivität

B220, also known as CD45R, is a transmembrane protein predominantly expressed on B cells and plays a crucial role in the immune response. This article explores the biological activity of this compound, highlighting its expression patterns, functional roles, and implications in various immunological contexts.

Expression and Function

This compound is primarily found on B lymphocytes and is involved in their activation and differentiation. It is a splicing isoform of the CD45 protein, which is essential for T and B cell receptor signaling. The expression of this compound can vary significantly depending on the developmental stage of the cells and their activation status.

Key Findings on this compound Expression

- Thymocytes : this compound expression is observed in thymocytes undergoing apoptosis, particularly in those induced by X-irradiation or dexamethasone treatment. The protein is constitutively expressed in the cytoplasm but translocates to the cell membrane during apoptosis, suggesting a regulatory role in cell death mechanisms .

- Memory B Cells : A novel subset of memory B cells expressing high levels of this compound has been identified. These cells rapidly dominate secondary immune responses, indicating that this compound+ memory B cells are crucial for effective immunological memory .

- T Cells : Peripheral T cells activated by various stimuli also express this compound, which precedes apoptosis during immune responses. This suggests that this compound may be involved in regulating T cell activation and subsequent apoptosis through the Fas-FasL pathway .

Biological Activity in Immune Responses

This compound's role extends beyond mere expression; it actively participates in modulating immune responses. The following subsections detail its involvement in various immune processes.

1. Regulation of T Cell Activation

Research indicates that this compound+ cells can down-regulate mature T cell activation. In studies involving nasal-associated lymphoid tissue (NALT), a subpopulation of B220low double-negative cells was shown to express TLR2, which may contribute to this regulatory function .

2. Impact on Phagocytosis

This compound has been implicated in phagocytic activity as well. Studies have demonstrated that this compound can inhibit neutrophil release of reactive oxygen species (ROS), thus modulating inflammatory responses and potentially preventing tissue damage during immune reactions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound across different studies:

Case Study 1: Apoptosis Induction

In a study examining thymocyte apoptosis, researchers found that exposure to dexamethasone led to increased surface expression of this compound on apoptotic cells. This suggests that monitoring this compound levels could serve as a biomarker for apoptosis in thymocytes .

Case Study 2: Memory Response Enhancement

A novel subset of memory B cells expressing high levels of this compound was shown to expand rapidly following antigen re-exposure. This finding underscores the importance of this compound in sustaining long-term immunity and enhancing secondary responses .

Eigenschaften

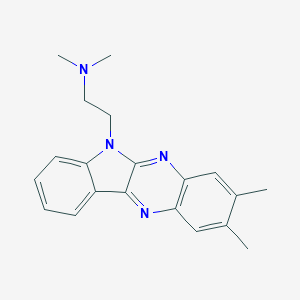

IUPAC Name |

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSGFJELWCFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920692 | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112228-65-6 | |

| Record name | B 220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, this compound is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.

ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. this compound is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.

A: this compound is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for this compound in regulating B cell signaling, proliferation, and survival. [ [] , [] ]

A: this compound expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express this compound. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express this compound, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]

A: In MRL/lpr mice, this compound+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]

A: Studies suggest that this compound expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate this compound before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]

A: Yes, this compound expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased this compound+ B cell precursors in the bone marrow. [ [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.